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molecular formula C9H11NO B8412380 6-Oxospiro[2.5]octane-5-carbonitrile

6-Oxospiro[2.5]octane-5-carbonitrile

Cat. No. B8412380
M. Wt: 149.19 g/mol
InChI Key: BIWMXXIBWMMNOW-UHFFFAOYSA-N
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Patent
US08962608B2

Procedure details

6-Oxospiro[2.5]oct-4-ene-5-carbonitrile (0.16 g, 1.1 mmol) was dissolved in MeOH (11 mL) and combined with 10% palladium on activated carbon (0.12 g, 0.11 mmol). The resulting mixture was subjected to alternating vacuum and H2 gas (4×). The mixture was then stirred under an atmosphere of H2 (50 psi) for 16 hours. The mixture was then subjected to alternating vacuum and N2 gas (4×). The mixture was filtered through celite and rinsed with MeOH. The filtrate was concentrated in vacuo to afford the title compound. The material was used without further purification.
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.12 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:9][CH2:8][C:5]2([CH2:7][CH2:6]2)[CH:4]=[C:3]1[C:10]#[N:11].N#N>CO.[Pd]>[O:1]=[C:2]1[CH2:9][CH2:8][C:5]2([CH2:6][CH2:7]2)[CH2:4][CH:3]1[C:10]#[N:11]

Inputs

Step One
Name
Quantity
0.16 g
Type
reactant
Smiles
O=C1C(=CC2(CC2)CC1)C#N
Name
Quantity
11 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
0.12 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred under an atmosphere of H2 (50 psi) for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
rinsed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O=C1C(CC2(CC2)CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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